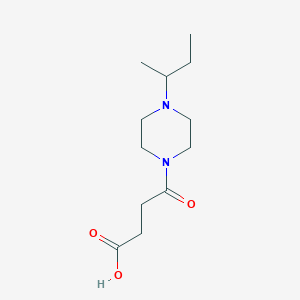

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 214.26 and a molecular formula of C10H18N2O3 .

Molecular Structure Analysis

The molecular structure of “4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid” is represented by the formula C10H18N2O3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Molecular Docking and Structural Analysis

Research has demonstrated the significance of butanoic acid derivatives in molecular docking, vibrational, structural, electronic, and optical studies. These compounds, including 4-oxobutanoic acid derivatives, have been analyzed for their stability, reactivity, and nonlinear optical materials potential through spectroscopic investigations and theoretical calculations. Notably, their noncovalent interactions and potential in biological activities have been highlighted, suggesting their role in inhibiting biological targets like Placenta growth factor (PIGF-1) (K. Vanasundari et al., 2018).

Synthesis and Characterization

The synthesis and characterization of novel bioactive compounds bearing the butanoic acid moiety have been extensively studied. These compounds are synthesized from various starting materials and evaluated for their antitumor activity, indicating their potential in medical applications. The structural confirmation through spectral and elemental analysis further underscores their significance (Catalin V. Maftei et al., 2013).

Enzyme Inhibition and Biological Activity

Butanoic acid derivatives have been identified as potent enzyme inhibitors with promising results in vitro. For instance, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides have shown significant inhibitory potential against urease enzyme, suggesting their therapeutic value in drug design programs (M. Nazir et al., 2018).

Psychotropic Activity

Investigations into the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids have revealed varying degrees of psychopharmacological effects, including anxiogenic and anxiolytic properties. These findings suggest a correlation between the structural elements of these compounds and their biological activities, offering a basis for further research in the development of pharmaceutical substances (N. A. Pulina et al., 2022).

Synthesis Techniques and Applications

The development of microwave-assisted synthesis techniques for 4-oxo-2-butenoic acids highlights the importance of these compounds as biologically active species and intermediates for further derivatization. The methodological advancements in their synthesis open up new avenues for research and application in various scientific fields (Mélanie Uguen et al., 2021).

Propiedades

IUPAC Name |

4-(4-butan-2-ylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-3-10(2)13-6-8-14(9-7-13)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXSOLSCARRDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)

![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)

![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)

![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)